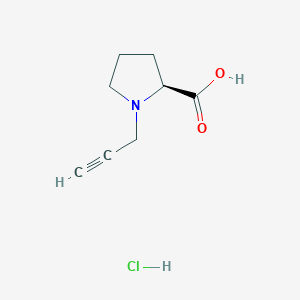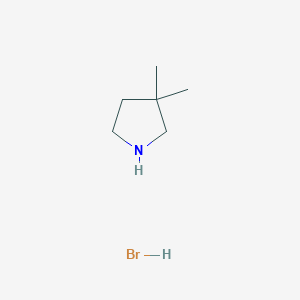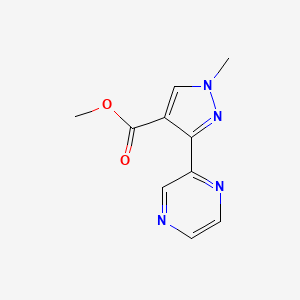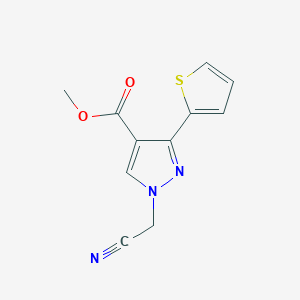
(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride
Übersicht
Beschreibung
(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride, also known as (2S)-2-pyrrolidin-1-ylprop-2-ynoic acid hydrochloride, is an organic compound belonging to the class of carboxylic acids. It is a white crystalline solid with a molecular weight of 181.62 g/mol and a melting point of 166-170°C. It is a chiral compound, meaning it has two different stereoisomers, and is used in the synthesis of various compounds. This compound has been studied extensively and has applications in a variety of scientific fields, including biochemistry, pharmaceuticals, and industrial chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis by Hydrogenation : This compound, along with others such as 2-Pyrrolidylacetic acid and β-(2-pyrrolidyl)propionic acid hydrochloride, has been synthesized by hydrogenation of specific esters, demonstrating the compound's potential in chemical synthesis processes (Tsui & Wood, 1979).
Chemical Properties and Reactions : Research has explored its chemical properties and reactions, including studies on its solubility, thermodynamics, and reactions in different solvents (Duan et al., 2015).
Application in Organic Synthesis
Use in Biotransformations : This compound has been used in biotransformations, demonstrating its utility in producing enantiomerically pure compounds, which are valuable in various organic syntheses (Chen et al., 2012).
Enantioselective Synthesis : It has been instrumental in the enantioselective synthesis of complex molecules, highlighting its role in creating stereochemically precise structures (DeGoey et al., 2002).
Advanced Materials and Molecular Design
Design of Influenza Inhibitors : The compound has been involved in the design and synthesis of influenza neuraminidase inhibitors, showing its application in antiviral research (Wang et al., 2001).
Development of Antiepileptic Agents : Its derivatives have been synthesized and evaluated for their potential as antiepileptic agents, indicating its role in neurological disorder treatment research (Kenda et al., 2004).
Novel Pharmaceutical Prodrugs : The compound has been a basis for synthesizing novel prodrugs with potential therapeutic applications, such as antidiabetic and cardiovascular drugs (Kaur et al., 2012).
Eigenschaften
IUPAC Name |
(2S)-1-prop-2-ynylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c1-2-5-9-6-3-4-7(9)8(10)11;/h1,7H,3-6H2,(H,10,11);1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXQKVLVJAOUQD-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCC1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1CCC[C@H]1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















